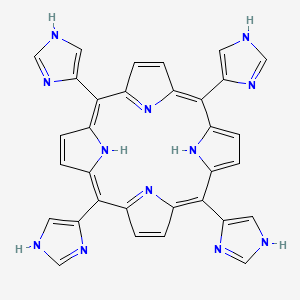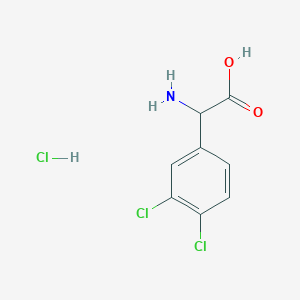
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Vue d'ensemble
Description
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four imidazole groups attached to the porphyrin core. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The imidazole groups are introduced through subsequent reactions involving imidazole derivatives. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia with imidazole derivatives.
Condensation reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Porphyrin oxides.
Reduction: Reduced porphyrin derivatives.
Substitution: Functionalized porphyrin derivatives with various substituents on the imidazole rings.
Applications De Recherche Scientifique
Chemistry: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is used in the study of heme proteins and their functions. It serves as a model compound to understand the binding and transport of gases like oxygen and carbon monoxide in biological systems .
Medicine: In photodynamic therapy (PDT), this compound acts as a photosensitizer. Upon activation by light, it generates reactive oxygen species that can selectively destroy cancer cells .
Industry: The compound is used in the development of sensors and diagnostic tools. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying various analytes .
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin involves its ability to coordinate with metal ions and participate in redox reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive species that induces cell damage and apoptosis . The imidazole groups enhance the compound’s binding affinity to metal ions and its overall stability .
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin: Similar in structure but with phenyl groups attached to the imidazole rings.
5,10,15,20-Tetrakis(N-methylpyridinium-3-yl)porphyrin: Contains pyridinium groups instead of imidazole groups.
5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin: Features pyridine groups attached to the phenyl rings.
Uniqueness: 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin is unique due to the presence of imidazole groups, which enhance its binding affinity to metal ions and its stability in various chemical environments. This makes it particularly useful in applications requiring strong and stable metal coordination .
Propriétés
IUPAC Name |
5,10,15,20-tetrakis(1H-imidazol-4-yl)-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTYFGIVLLFKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNC=N6)C7=CNC=N7)C8=CNC=N8)C=C3)C9=CNC=N9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)


![methyl[(2S)-pyrrolidin-2-ylmethyl]amine](/img/structure/B3081642.png)




![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)




